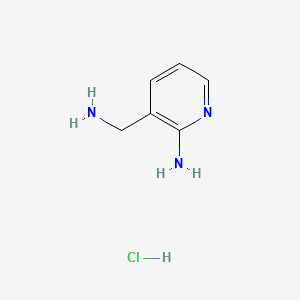

3-(Aminomethyl)pyridin-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

3-(aminomethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4,7H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJALQACUBPVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)pyridin-2-amine Hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 3-(Aminomethyl)pyridin-2-amine hydrochloride is a substituted aminopyridine that holds potential as a key intermediate or building block in the synthesis of new therapeutic agents. The arrangement of amino groups on the pyridine ring suggests its utility in forming diverse molecular scaffolds. A thorough understanding of its physicochemical properties is a critical prerequisite for its effective application in medicinal chemistry, influencing everything from reaction kinetics to formulation and bioavailability.

This guide provides a comprehensive overview of the known properties of this compound and its free base. Recognizing the current scarcity of experimentally derived data for this specific salt, we will also present established, field-proven methodologies for its complete physicochemical characterization. Furthermore, we will leverage data from the closely related compound, 3-(aminomethyl)pyridine, to offer valuable comparative insights, while clearly distinguishing between the two molecules.

Chemical Identity and Properties

A clear distinction between the hydrochloride salt and its corresponding free base is essential for accurate experimental design and interpretation.

3-(Aminomethyl)pyridin-2-amine and its Hydrochloride Salt

The available data for the target compound is primarily limited to its basic chemical identifiers.

| Property | This compound | 3-(Aminomethyl)pyridin-2-amine (Free Base) |

| CAS Number | 1315180-24-5[1] | 144288-48-2[2] |

| Molecular Formula | C₆H₁₀ClN₃[1] | C₆H₉N₃[2] |

| Molecular Weight | 159.62 g/mol [1] | 123.16 g/mol [2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Predicted data available |

| Appearance | Data not available | Data not available |

Comparative Physicochemical Data: 3-(Aminomethyl)pyridine

To provide a practical reference for researchers, the experimentally determined properties of the related compound 3-(aminomethyl)pyridine are presented below. While this molecule lacks the 2-amino substituent, its properties can offer initial estimates for experimental design.

| Property | 3-(Aminomethyl)pyridine |

| CAS Number | 3731-52-0[3] |

| Molecular Formula | C₆H₈N₂[3] |

| Molecular Weight | 108.14 g/mol [3] |

| Melting Point | -21 °C[3][4] |

| Boiling Point | 73-74 °C at 1 mmHg[3] |

| Density | 1.062 g/mL at 25 °C[3] |

| Solubility | Fully miscible in water. Soluble in chloroform, ethyl acetate, and methanol.[4] |

| pKa (predicted) | 8.34 ± 0.29[3] |

| Appearance | Clear colorless to slightly yellow liquid[3] |

Proposed Experimental Protocols for Full Characterization

The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Overall Characterization Workflow

The comprehensive characterization of a new chemical entity follows a logical progression from basic physical properties to more complex structural and purity analyses.

Caption: A logical workflow for the physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an initial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

Use a rapid heating rate (10-20 °C/min) for a preliminary, approximate determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous and Organic Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. Assessing solubility in both aqueous and organic solvents provides a comprehensive profile.

Methodology:

-

Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents, including:

-

Purified Water

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

-

Sample Addition: Add a pre-weighed amount of this compound to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.

-

Classification: Express solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., very soluble, soluble, sparingly soluble).

pKa Determination by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is crucial as ionization affects solubility, permeability across biological membranes, and receptor binding. 3-(Aminomethyl)pyridin-2-amine has multiple basic centers (two amino groups and the pyridine nitrogen) that will be protonated in the hydrochloride salt. Titration will reveal the pKa values associated with these groups.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Identify the equivalence points from the inflection points of the curve (or its first derivative).

-

The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.

-

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A well-developed HPLC method is essential for determining the purity of the compound and for future quality control. Given the polar nature of aminopyridines, reversed-phase chromatography is a suitable approach.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions for linearity assessment and a working solution for analysis (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions (starting point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).

-

Injection Volume: 10 µL.

-

-

Method Validation: Perform validation experiments to assess linearity, accuracy, precision, and specificity, in line with ICH guidelines.

Structural Confirmation by Spectroscopy

a. ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. It is an indispensable tool for confirming the identity of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Chemical Shifts (δ): The position of the peaks indicates the electronic environment of the protons.

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Splitting Patterns (Multiplicity): The splitting of peaks provides information about neighboring protons.

-

Expected Signals: The spectrum should be consistent with the structure, showing signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and exchangeable protons from the amino and ammonium groups.

-

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule:

-

N-H stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region. The ammonium hydrochloride salt (R-NH₃⁺) will show a broad absorption in the 2400-3200 cm⁻¹ range.

-

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

-

N-H bending: Primary amines show a bend around 1580-1650 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

-

Safety and Handling

Based on the GHS classifications for the free base, 3-(aminomethyl)pyridin-2-amine, appropriate safety precautions should be taken when handling the hydrochloride salt.[2]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause severe skin burns, eye damage, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

Conclusion

While experimentally determined physicochemical data for this compound is not yet widely available in the public domain, this guide provides a clear and robust framework for its comprehensive characterization. By employing the standard, validated methodologies outlined for melting point, solubility, pKa, and spectroscopic and chromatographic analysis, researchers can confidently generate the critical data needed to advance their research and development programs. The comparative data from the related compound, 3-(aminomethyl)pyridine, serves as a useful starting point for these investigations. Adherence to these protocols will ensure the generation of high-quality, reliable data, paving the way for the successful application of this promising chemical entity.

References

-

PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved January 25, 2026, from [Link]

-

Hemamalini, M., & Fun, H.-K. (2010). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1138. [Link]

-

National Cancer Institute. (n.d.). Aminopyridines. Environmental Protection Agency. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1315180-24-5|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(Aminomethyl)pyridin-2-amine | C6H9N3 | CID 12358233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 4. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS: 1315180-24-5): A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" are paramount to the efficient discovery of novel therapeutics. These molecular frameworks are capable of binding to multiple biological targets, providing a robust starting point for the development of potent and selective drug candidates. The 2-aminopyridine moiety is a quintessential example of such a scaffold, celebrated for its presence in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to enhance the physicochemical properties of a molecule make it a cornerstone of drug design.[2]

This technical guide focuses on a specific, highly functionalized derivative: 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS No. 1315180-24-5). This compound is not merely a 2-aminopyridine; it is strategically equipped with a primary aminomethyl group at the 3-position, presenting a reactive handle for synthetic elaboration. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, a robust synthetic protocol, validated analytical methods, and a discussion of its strategic application as a versatile building block in the synthesis of next-generation therapeutics.

Physicochemical Properties and Specifications

The hydrochloride salt form of 3-(Aminomethyl)pyridin-2-amine enhances its stability and aqueous solubility, making it an ideal starting material for subsequent synthetic transformations, particularly in aqueous or protic solvent systems. A thorough understanding of its core properties is the first step in its effective utilization.

| Property | Value | Source |

| CAS Number | 1315180-24-5 | [3] |

| Molecular Formula | C₆H₁₀ClN₃ | [3][4] |

| Molecular Weight | 159.62 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | [5] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol. | [6] |

| Storage Conditions | Store in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. | [3] |

Synthesis and Purification: A Validated Approach

The most efficient and industrially scalable synthesis of aminomethylpyridines involves the catalytic hydrogenation of the corresponding cyanopyridine precursor.[7] This method is favored for its high yield, clean conversion, and operational simplicity. The following section details a validated protocol for the synthesis of this compound from 2-amino-3-cyanopyridine.

Synthetic Workflow

The conversion is a direct reductive process where the nitrile group is reduced to a primary amine in an acidic medium, which concurrently forms the desired hydrochloride salt and protects the catalyst.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality Statement: This protocol utilizes a palladium on carbon (Pd/C) catalyst in an acidic methanolic solution. The presence of hydrochloric acid is critical; it protonates the amine functionalities of both the starting material and the product, which prevents their coordination to the palladium catalyst surface. This "catalyst protection" is essential to avoid catalyst poisoning and ensure the reaction proceeds to completion with high efficiency.[7]

Reagents and Equipment:

-

2-Amino-3-cyanopyridine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂) supply

-

Parr-type hydrogenation apparatus or equivalent pressure vessel

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus with Celite® or a similar filter aid

-

Rotary evaporator

Step-by-Step Procedure:

-

Vessel Preparation: Charge a suitable hydrogenation vessel with 2-amino-3-cyanopyridine (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

-

Solvent and Acidification: Add anhydrous methanol to create a slurry (approx. 10-15 mL per gram of substrate). Slowly add concentrated HCl (1.1 eq) while stirring. An exotherm may be observed.

-

Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen (3 cycles) followed by hydrogen (3 cycles).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and begin vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Reaction Completion: Maintain the reaction at room temperature until hydrogen consumption stops (typically 4-12 hours). Reaction completion can be confirmed by TLC or HPLC analysis of a carefully degassed aliquot.

-

Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional methanol.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by recrystallization if necessary.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties. The following guidelines are based on aggregated GHS information and best laboratory practices.

GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

| Acute Toxicity (Inhaled) | H332 | Harmful if inhaled | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Signal Word: Warning [3]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the solid compound and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage Integrity: The compound is likely hygroscopic and potentially sensitive to air and light.[6] Store in a tightly sealed container, preferably the original manufacturer's packaging, inside a desiccator under an inert atmosphere. This self-validating system ensures the material's purity and reactivity are maintained over time.

Analytical Characterization Workflow

Verifying the identity, purity, and integrity of a research compound is a non-negotiable step in ensuring the reliability of experimental data. A multi-pronged analytical approach is recommended.

Caption: A standard workflow for quality control of the synthesized compound.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Statement: This method uses a formic acid modifier in the mobile phase. Formic acid is volatile and mass spectrometry-compatible, and it ensures that the amine groups of the analyte are protonated (as -NH₃⁺).[9] This leads to consistent retention behavior and excellent peak shape on the C18 stationary phase, preventing peak tailing that can occur with free amines.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 210 nm and 254 nm

-

Injection Volume: 2 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.

-

Solvent: Deuterium oxide (D₂O) or DMSO-d₆

-

Expected ¹H NMR Signals (in D₂O):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

-

Methylene Protons (-CH₂-): A characteristic singlet peak around δ 4.5 ppm.[7]

-

Amine Protons (-NH₂): In D₂O, these protons will exchange with deuterium and the signal will disappear. In DMSO-d₆, they would appear as broad singlets.

-

Strategic Applications in Drug Discovery

This compound should be viewed not as an end-product, but as a high-potential starting fragment for library synthesis. Its value lies in the strategic combination of the 2-aminopyridine core and the synthetically versatile aminomethyl handle.

The 2-Aminopyridine Core: A Privileged Pharmacophore

The 2-aminopyridine scaffold is a bioisostere for many biological motifs and can engage in critical hydrogen bond interactions within enzyme active sites or receptor binding pockets.[1] Its nitrogen atom can serve as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This dual functionality is key to its success in targeting diverse protein families, including kinases, proteases, and GPCRs.

The 3-(Aminomethyl) Handle: A Gateway to Diversity

The primary amine of the aminomethyl group is a powerful nucleophile, enabling a wide array of synthetic transformations:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to generate diverse amide libraries.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce further complexity and build out vectors from the pyridine core.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

These reactions allow for the rapid exploration of the chemical space around the core scaffold, a process central to structure-activity relationship (SAR) studies.

Conceptual Application: Kinase Inhibitor Synthesis

Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. A hypothetical drug discovery program could use this compound as a starting point to target a specific kinase.

Caption: A conceptual diagram showing how a drug derived from the scaffold could block a kinase signaling cascade.

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block poised for significant impact in drug discovery. Its combination of a privileged 2-aminopyridine core and a synthetically tractable aminomethyl group provides an efficient entry point for the synthesis of diverse chemical libraries. By understanding its properties, employing robust synthetic and analytical methods, and leveraging its structural advantages, researchers can effectively utilize this compound to accelerate the discovery of novel chemical entities with therapeutic potential.

References

-

SIELC Technologies. 3-(Aminomethyl)pyridine. SIELC. Available from: [Link]

-

Wikipedia. 3-Aminopyridine. Wikipedia. Available from: [Link]

-

Desgrouas, C., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link]

-

National Center for Biotechnology Information. 3-Pyridinemethanamine. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 3-(Aminomethyl)pyridin-2-amine. PubChem. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Organic Syntheses. Available from: [Link]

- Google Patents. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.

-

Hu, B., et al. (2011). 3-Chloropyridin-2-amine. PMC. Available from: [Link]

-

Cinelli, M. A., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available from: [Link]

- Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.

- Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]

-

COMPO EXPERT. EasyStart® Plus 18-24-5. COMPO EXPERT. Available from: [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1315180-24-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-(AMINOMETHYL)-3-CHLORO-5-(TRIFLUOROMETHYL)-PYRIDINE HYDROCHLORIDE | 175277-74-4 [chemicalbook.com]

- 6. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. 3-(Aminomethyl)pyridin-2-amine | C6H9N3 | CID 12358233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]

Spectral Data Analysis of 3-(Aminomethyl)pyridin-2-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-(Aminomethyl)pyridin-2-amine hydrochloride (CAS: 1315180-24-5). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific hydrochloride salt are not widely available in public databases, this guide synthesizes theoretical predictions, data from the free base (3-(Aminomethyl)pyridin-2-amine, CAS: 144288-48-2) and structurally related compounds, and established spectroscopic principles to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound is a substituted aminopyridine derivative. Aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural characterization of such molecules is paramount for quality control, regulatory submission, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of pharmaceutical compounds. This guide explains the causal relationships behind experimental choices and provides a self-validating system for the analytical protocols described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The hydrochloride form will influence the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the aminomethyl protons, and the amine protons. The electron-donating amino group and the electron-withdrawing nature of the protonated pyridine ring will influence the chemical shifts of the aromatic protons.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine H (aromatic) | 7.5 - 8.5 | m | 3H | The three protons on the pyridine ring will appear as multiplets due to spin-spin coupling. Their exact shifts will depend on their position relative to the substituents. |

| Aminomethyl (-CH₂-) | ~4.0 | s | 2H | This singlet corresponds to the two protons of the aminomethyl group. |

| Amino (-NH₂) | Broad singlet | 2H | The chemical shift of the primary amine protons can vary and the peak is often broad due to exchange and hydrogen bonding.[3] | |

| Ammonium (-NH₃⁺) | Broad singlet | 3H | The protons of the protonated aminomethyl group will likely be a broad singlet. | |

| Pyridinium (N-H) | Broad singlet | 1H | The proton on the protonated pyridine nitrogen will appear as a broad singlet. |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C (aromatic) | 110 - 160 | The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the amino group will be significantly shielded. |

| Aminomethyl (-CH₂) | 40 - 50 | The carbon of the aminomethyl group. |

Note: Predicted values are based on typical ranges for aminopyridines and related structures.[4][5]

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Diagram 1: NMR Spectroscopy Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Determine the chemical shifts relative to a reference standard (e.g., TMS), integrate the peaks in the ¹H spectrum, and analyze the multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the protonated amines, C-H bonds of the aromatic ring and the methylene group, and the C=C and C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (primary amine) | 3400 - 3250 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[6] |

| N-H stretch (ammonium) | 3200 - 2800 | Broad, Strong | The stretching of the N-H bonds in the protonated amine groups will result in a broad and strong absorption. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the methylene (-CH₂-) group. |

| N-H bend (primary amine) | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine.[6] |

| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the pyridine ring vibrations. |

| C-N stretch | 1335 - 1250 | Medium | Stretching vibration of the C-N bond of the aromatic amine.[6] |

Note: Predicted values are based on established correlation charts and data from similar compounds.[3][6]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the general procedure for acquiring an IR spectrum using the KBr pellet method.

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By combining theoretical knowledge with data from analogous structures, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals involved in the characterization and development of aminopyridine-based compounds, ensuring scientific integrity and a thorough understanding of their molecular structure.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

-

Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

The Therapeutic Potential of 3-(Aminomethyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Applications for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Within this vast chemical space, the 3-(aminomethyl)pyridin-2-amine scaffold has emerged as a particularly promising "privileged structure" for the development of novel therapeutics. Its unique arrangement of a basic aminomethyl group and a 2-amino-pyridine core allows for versatile interactions with a range of biological targets, leading to a diverse array of pharmacological activities. This guide provides a comprehensive technical overview of the biological activities of 3-(aminomethyl)pyridin-2-amine derivatives, with a focus on their potential in oncology and neurology. We will delve into their synthesis, mechanisms of action, and provide practical insights for researchers and drug development professionals seeking to explore this promising class of compounds.

I. Inhibition of Neuronal Nitric Oxide Synthase (nNOS): A Promising Avenue for Neurological Disorders

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological and neurodegenerative disorders.[1][3] Consequently, the development of potent and selective nNOS inhibitors is a key therapeutic strategy. Derivatives of the 2-aminopyridine scaffold have shown significant promise in this area.[3][4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The 2-aminopyridine moiety is crucial for the inhibitory activity of these compounds, forming key interactions within the active site of nNOS.[4] Specifically, it interacts with critical glutamate residues (Glu592 in rat nNOS and Glu597 in human nNOS).[4] The aminomethyl group at the 3-position, along with further substitutions, plays a vital role in modulating potency and selectivity.

Key SAR insights for 2-aminopyridine-based nNOS inhibitors include:

-

The 2-aminopyridine core: Essential for binding to the glutamate residue in the active site.[4]

-

The linker and tail amine: The nature of the linker between the pyridine core and a terminal amine, as well as the structure of the terminal amine itself, significantly influences binding affinity and selectivity. These groups interact with the heme propionates in the active site.[4]

-

Truncated side chains: Derivatives with shortened amino sidechains have been designed to improve potency and selectivity for human nNOS.[1]

One notable example is a derivative featuring a truncated side chain, which exhibits Ki values of 24 nM and 55 nM for rat and human nNOS, respectively, with high selectivity over other NOS isoforms.[5] This compound also demonstrated 18% oral bioavailability, highlighting the potential for developing orally active nNOS inhibitors from this scaffold.[5]

Experimental Protocol: In Vitro nNOS Inhibition Assay

The following protocol outlines a common method for evaluating the inhibitory activity of 3-(aminomethyl)pyridin-2-amine derivatives against nNOS.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of test compounds against recombinant human nNOS.

Materials:

-

Recombinant human nNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

Calcium Chloride (CaCl2)

-

Calmodulin

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (for colorimetric detection of nitrite) or a fluorescent probe for NO detection.

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human nNOS in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing L-arginine, NADPH, CaCl2, calmodulin, and BH4 in the assay buffer.

-

Compound Incubation: Add varying concentrations of the test compounds to the wells containing the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiation of Reaction: Add the nNOS enzyme solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., an EDTA solution to chelate calcium).

-

Detection of Nitric Oxide Production:

-

Griess Assay: Add Griess Reagent to each well. After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable breakdown product of NO.

-

Fluorescent Assay: If using a fluorescent probe, measure the fluorescence intensity according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

II. Kinase Inhibition: A Multifaceted Approach to Cancer Therapy

The dysregulation of protein kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][6] Derivatives of the aminopyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Phosphoinositide 3-kinases (PI3Ks).[7][8][9]

A. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers.[7] 3-Amino-pyrazine-2-carboxamide derivatives, which share structural similarities with the 3-(aminomethyl)pyridin-2-amine scaffold, have been developed as potent FGFR inhibitors.[7]

-

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain.[7] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival.[6]

A representative compound, 18i , from a series of 3-amino-pyrazine-2-carboxamide derivatives, potently inhibited FGFR1-4 and demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7] Molecular docking studies revealed that the 3-amino-pyrazine-2-carboxamide moiety forms key interactions within the ATP binding site of FGFR2.[7]

Caption: Simplified FGFR signaling pathway.

B. Aurora Kinase Inhibition

Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[10] The 3-aminopyridin-2-one scaffold, a close structural relative of 3-(aminomethyl)pyridin-2-amine, has been identified as a promising starting point for the development of Aurora kinase inhibitors.[8]

-

Mechanism of Action: These inhibitors also function as ATP-competitive inhibitors, targeting the ATP-binding pocket of Aurora kinases. This leads to mitotic arrest and ultimately apoptosis in cancer cells.

Caption: Role of Aurora kinases in mitosis and their inhibition.

C. Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in cancer.[9] 2-aminopyridine derivatives have been designed and synthesized as potent PI3Kδ inhibitors for hematological cancers.[9]

-

Mechanism of Action: These compounds selectively inhibit the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells. This leads to the induction of apoptosis and cell cycle arrest in malignant cells.[9]

A notable 2-aminopyridine derivative, MR3278 , exhibited superior PI3Kδ inhibitory activity (IC50 = 30 nM) and potent anti-proliferative effects against acute myeloid leukemia (AML) cell lines.[9]

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocol: Cell-Based Kinase Inhibition and Proliferation Assay

This protocol describes a general method for evaluating the anti-proliferative activity of 3-(aminomethyl)pyridin-2-amine derivatives in cancer cell lines.

Objective: To determine the IC50 value of test compounds on the proliferation of cancer cell lines with known kinase pathway dysregulation.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, NCI-H520 for lung cancer).[11][12]

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagents (e.g., CellTiter-Glo®).

-

DMSO (for solubilizing formazan crystals in the MTT assay).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

III. Synthesis of 3-(Aminomethyl)pyridin-2-amine Derivatives: A General Overview

The synthesis of 3-(aminomethyl)pyridin-2-amine derivatives typically involves multi-step sequences starting from readily available pyridine precursors. While specific routes vary depending on the desired substitution pattern, a general retrosynthetic analysis points to key disconnections.

A common strategy involves the construction of the substituted 2-aminopyridine core followed by the introduction of the aminomethyl group at the 3-position. Alternatively, a precursor already containing a functional group at the 3-position that can be converted to an aminomethyl group is utilized.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for 3-(aminomethyl)pyridin-2-amine derivatives.

Detailed synthetic procedures often employ transition metal-catalyzed cross-coupling reactions to introduce diversity at various positions of the pyridine ring.[8] The reduction of a nitrile or an amide at the 3-position is a common method for installing the aminomethyl group.

IV. Pharmacokinetics and In Vivo Efficacy: Translating In Vitro Activity

While in vitro potency is a critical first step, the successful development of a drug candidate hinges on its in vivo properties, including pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) and efficacy in animal models.

Limited data is currently available specifically for 3-(aminomethyl)pyridin-2-amine derivatives. However, studies on related aminopyridine and pyrimidine-based kinase inhibitors provide valuable insights. For instance, some pyrimidine-based Aurora kinase inhibitors have shown good oral bioavailability and significant tumor growth inhibition in xenograft models.[8] A 2-aminopyridine-based nNOS inhibitor demonstrated 18% oral bioavailability in preclinical studies.[5]

Key parameters to assess during preclinical development include:

-

Solubility and Permeability: Crucial for oral absorption.

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

-

Plasma Protein Binding: Influences the free drug concentration available to exert its therapeutic effect.

-

In Vivo Pharmacokinetics: Determined in animal models (e.g., rodents) to understand the drug's absorption, distribution, and elimination profile.

-

Efficacy in Disease Models: Evaluation of the compound's therapeutic effect in relevant animal models of cancer or neurological disorders.[13]

V. Future Directions and Conclusion

The 3-(aminomethyl)pyridin-2-amine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The diverse biological activities exhibited by its derivatives, particularly as nNOS and kinase inhibitors, underscore its potential for addressing unmet medical needs in oncology and neurology.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of novel derivatives with diverse substitution patterns to further explore the SAR and optimize potency and selectivity.

-

In-depth biological characterization: Comprehensive evaluation of promising compounds in a broader range of in vitro and in vivo models to elucidate their mechanisms of action and therapeutic potential.

-

Pharmacokinetic optimization: Focused medicinal chemistry efforts to improve the ADME properties of lead compounds to enhance their drug-likeness and suitability for clinical development.

-

Exploration of new therapeutic areas: Investigating the activity of this scaffold against other relevant biological targets.

References

-

Coumar, M. S., Leou, J. S., Shukla, P., et al. (2013). Aurora Kinase Inhibitors: A Patent Review (2009 - 2011). Expert Opinion on Therapeutic Patents, 23(5), 623-640. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Pande, V., et al. (2022). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 65(17), 11696-11709. [Link]

-

Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]

-

G, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-14. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. [Link]

-

Li, H., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. eScholarship, University of California. [Link]

-

Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3453-3467. [Link]

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]

-

Lin, R., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

-

Zhang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115168. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

-

Pande, V., et al. (2014). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 57(15), 6474-6487. [Link]

-

Pande, V., et al. (2022). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 65(17), 11696-11709. [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. [Link]

-

Al-Ghorbani, M., et al. (2016). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. [Link]

-

Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

Sources

- 1. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]

Basicity and reactivity of aminopyridine isomers

An In-Depth Technical Guide to the Basicity and Reactivity of Aminopyridine Isomers

Introduction

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Comprising a pyridine ring substituted with an amino group, the three constitutional isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit remarkably distinct physicochemical properties and reactivity profiles. The seemingly subtle change in the position of the amino substituent dramatically alters the electronic landscape of the entire molecule, governing its behavior as a base and its participation in a wide array of chemical transformations.

For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is not merely academic; it is fundamental to the rational design of synthetic routes, the prediction of molecular interactions, and the optimization of lead compounds. This guide provides a comprehensive, in-depth analysis of the core principles dictating the basicity and reactivity of these pivotal isomers. We will move beyond simple data presentation to explore the causal electronic and structural factors, supported by field-proven experimental protocols and authoritative references.

Part 1: The Decisive Role of Structure in Basicity

The basicity of an aminopyridine is a measure of its ability to accept a proton. This property is overwhelmingly dictated by the availability of the electron lone pair on the endocyclic (ring) nitrogen atom. While the exocyclic amino group is also basic, protonation almost invariably occurs at the ring nitrogen due to the stability of the resulting aromatic pyridinium cation. The most common metric for quantifying basicity is the pKa of the conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[1]

The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring is highly dependent on the substituent's position, leading to a wide range of basicities across the three isomers.

Comparative Analysis of Basicity

The significant variance in basicity among the isomers can be directly attributed to the influence of resonance and inductive effects.

| Compound | pKa of Conjugate Acid (pKaH) | Rationale |

| Pyridine | 5.2 | Baseline reference |

| 3-Aminopyridine | 6.0[2] | Weakest Base: The amino group is meta to the ring nitrogen. Its electron-donating resonance effect (+R) cannot be delocalized onto the ring nitrogen. It therefore exerts only a weak, electron-withdrawing inductive effect (-I), making it only marginally more basic than pyridine itself.[2] |

| 2-Aminopyridine | 6.86[3] | Intermediate Base: The ortho amino group can donate electron density to the ring nitrogen via resonance. This effect is partially offset by the proximity-based inductive withdrawal and potential steric factors. |

| 4-Aminopyridine | 9.17[2][3] | Strongest Base: The para amino group exerts a powerful +R effect, delocalizing its lone pair into the aromatic system and significantly increasing the electron density on the ring nitrogen.[2] This makes the lone pair far more available for protonation. |

Causality: The Power of Resonance

The dramatic increase in basicity for 4-aminopyridine is best understood by examining its resonance contributors. The lone pair from the exocyclic nitrogen can be delocalized directly onto the endocyclic nitrogen, creating a charge-separated resonance form with a negative charge on the ring nitrogen. This increased electron density makes it a much stronger proton acceptor. Conversely, for 3-aminopyridine, no such resonance structure can be drawn.

Caption: Resonance delocalization in 4-aminopyridine vs. 3-aminopyridine.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol provides a robust method for empirically verifying the pKa values of the aminopyridine isomers. The principle relies on the fact that the protonated (BH⁺) and neutral (B) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[4][5]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to pH 11 for the aminopyridines). Phosphate and borate buffer systems are suitable.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the aminopyridine isomer in deionized water or an appropriate co-solvent.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a precise, small aliquot of the aminopyridine stock solution to a known volume of the buffer in a volumetric flask. The final concentration of the aminopyridine should be constant across all samples.

-

Spectrophotometric Measurement:

-

Determine the UV-Vis absorption spectrum for a highly acidic (pH << pKa) and a highly basic (pH >> pKa) sample to identify the wavelength of maximum absorbance difference (λ_max_diff).

-

Measure the absorbance of each buffered sample at this λ_max_diff.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is equal to the pKa of the aminopyridine.[4][6]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_BH+)] where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_BH+ is the absorbance of the acidic form.

-

Part 2: A Comparative Guide to Reactivity

The electronic differences that govern basicity also dictate the reactivity of the isomers in key synthetic transformations. We will examine three classes of reactions: N-functionalization, electrophilic aromatic substitution, and diazotization.

A. Reactions on the Exocyclic Amino Group: N-Acylation and N-Alkylation

Both the ring nitrogen and the exocyclic amino nitrogen are nucleophilic. The site of reaction depends on the nature of the electrophile and the reaction conditions.

-

N-Acylation: Acylation with agents like acetic anhydride or acyl chlorides generally occurs selectively at the more nucleophilic exocyclic amino group. This is because the amino group is a stronger nucleophile than the ring nitrogen (aniline vs. pyridine). 4-Aminopyridine and its derivative, 4-(dimethylamino)pyridine (DMAP), are so effective at this that they are widely used as hyper-nucleophilic catalysts for acylation reactions.[7]

-

N-Alkylation: Alkylation is less straightforward. Hard electrophiles (e.g., methyl iodide) may favor reaction at the harder ring nitrogen, while softer electrophiles might react at the exocyclic amine. The reaction can often yield a mixture of N-ring alkylated and N-amino alkylated products, requiring careful control of conditions.[8][9]

Experimental Protocol: N-Acetylation of 4-Aminopyridine

-

Setup: Dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(acetylamino)pyridine.

B. Electrophilic Aromatic Substitution (EAS)

EAS on aminopyridines is a contest between the powerful activating, ortho, para-directing effect of the amino group and the strong deactivating effect of the pyridine ring nitrogen.

-

4-Aminopyridine: The amino group strongly activates the C3 and C5 positions (ortho to the amine), which are also the positions least deactivated by the ring nitrogen. Consequently, EAS proceeds readily at these positions. For example, reaction with halogens or interhalogens leads to substitution at the 3- and 5-positions.[10][11]

-

2-Aminopyridine: The amino group activates the C3 and C5 positions. The C5 position is generally favored for substitution due to reduced steric hindrance and electronic factors.[12]

-

3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, these positions are also the most strongly deactivated by the ring nitrogen. The reaction is therefore more difficult than with the other isomers, but substitution, when it occurs, is typically directed to the C2 or C4 position.

Caption: Predicted sites of electrophilic aromatic substitution.

C. Diazotization Reactions

The reaction of the exocyclic amino group with nitrous acid (HNO₂) forms a pyridyldiazonium salt. The stability and subsequent reactivity of this intermediate are highly isomer-dependent.

-

2- and 4-Aminopyridine: Diazotization in dilute mineral acid leads to the formation of diazonium ions that are highly unstable.[13] They readily undergo hydrolysis, even in the cold, to form the corresponding 2-hydroxypyridine (2-pyridone) and 4-hydroxypyridine (4-pyridone), respectively. This serves as a primary synthetic route to these important compounds.[13]

-

3-Aminopyridine: The diazonium salt of 3-aminopyridine is significantly more stable than those of the other two isomers. This enhanced stability allows it to be used in subsequent Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN) onto the pyridine ring, making it a versatile synthetic intermediate.[14]

Experimental Protocol: Diazotization and Chlorination of 3-Aminopyridine (Sandmeyer Reaction)

-

Diazotization:

-

Dissolve 3-aminopyridine (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) in a flask.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 30-60 minutes to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.

-

Extract the product, 3-chloropyridine, with a suitable organic solvent like diethyl ether or dichloromethane.

-

Dry the combined organic extracts, remove the solvent, and purify the product by distillation or column chromatography.

-

Summary and Conclusion

The positional isomerism of aminopyridines gives rise to a fascinating and synthetically powerful divergence in chemical properties. A summary of these key differences is presented below.

| Property/Reaction | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| Basicity (pKaH) | Intermediate (6.86) | Low (6.0) | High (9.17) |

| EAS Reactivity | Activated at C3, C5 | Least reactive, directs to C2, C4 | Highly activated at C3, C5 |

| Diazonium Salt | Unstable, hydrolyzes to 2-pyridone | Relatively stable, useful for Sandmeyer reactions | Unstable, hydrolyzes to 4-pyridone |

A thorough grasp of the electronic principles—resonance and induction—that underpin these trends is essential for any scientist working with these heterocycles. This knowledge empowers the rational selection of isomers for specific applications, the design of efficient and regioselective synthetic strategies, and the prediction of molecular behavior in complex biological systems. The aminopyridines are a clear demonstration that in chemistry, as in all things, structure dictates function.

References

-

Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. Available at: [Link]

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]

-

Lv, M., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1598. Available at: [Link]

-

Reddit discussion on 3-aminopyridine pKa. (2016). r/chemistry. Available at: [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

2-Aminopyridine - Wikipedia. Available at: [Link]

-

Basicity of aminopyridine isomers and their interaction with perovskites. (2023). ResearchGate. Available at: [Link]

-

4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2010). ACS Publications. Available at: [Link]

-

Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (2010). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2006). ACS Publications. Available at: [Link]

-

The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (1970). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (2020). ACS Publications. Available at: [Link]

-

3-Aminopyridine - Wikipedia. Available at: [Link]

-

3-Aminopyridine - NIST WebBook. Available at: [Link]

-

(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens... - ResearchGate. Available at: [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (2009). National Center for Biotechnology Information. Available at: [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - ResearchGate. Available at: [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. (1990). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. Available at: [Link]

-

Regiospecific electrophilic substitution of aminopyridines. (1981). ACS Publications. Available at: [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). ACS Publications. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. (2011). National Center for Biotechnology Information. Available at: [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation... (1966). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]

-

4-Aminopyridine - Wikipedia. Available at: [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Available at: [Link]

-

pH measurement and determination of pKa value - Chemistry LibreTexts. (2023). Available at: [Link]

-

4-Aminopyridine - PubChem. Available at: [Link]

-

A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1969). Oregon State University. Available at: [Link]

-

Amines Part 7 - Electrophilic Aromatic Substitution in pyridine - YouTube. (2023). Available at: [Link]

-

Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. (2016). Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Available at: [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. Virtual Amrita Laboratories. Available at: [Link]

-

A Facile N-Monoalkylation of Aminopyridines - ResearchGate. (2011). Available at: [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. Available at: [Link]

-

Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022). Available at: [Link]

-

Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2006). American Chemical Society. Available at: [Link]

-

Easy Access to 2-Aminopyridines - GalChimia. (2020). Available at: [Link]

-

Aromatic Diazotization of 3-aminopyridine - Science Forums. (2020). Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(Aminomethyl)pyridin-2-amine Hydrochloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract